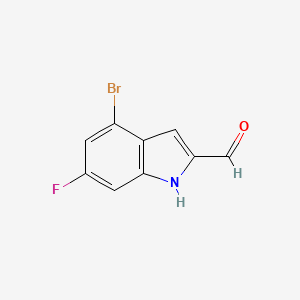

4-bromo-6-fluoro-1H-indole-2-carbaldehyde

Description

Significance of Indole (B1671886) Derivatives as Privileged Heterocyclic Architectures

Indole and its derivatives are classified as "privileged scaffolds" in medicinal chemistry, a testament to their remarkable ability to bind to a wide range of biological targets with high affinity. sigmaaldrich.comnih.gov This structural motif, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component in numerous biologically active compounds, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and a plethora of alkaloids. medchemexpress.comresearchgate.net The versatility of the indole core allows for the synthesis of complex molecular architectures with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. sigmaaldrich.comalfa-chemistry.comnih.gov

The introduction of halogen atoms and a carbaldehyde group onto the indole scaffold significantly influences its chemical reactivity and biological profile. Halogenation, particularly bromination and fluorination, can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacological potency. rsc.orgguidechem.com The presence of halogens can profoundly impact a compound's biological activity. rsc.org For instance, halogenated indole derivatives are being investigated as potent PI3 kinase inhibitors and have shown promise as antibacterial agents against resistant microorganisms. guidechem.commdpi.com

The carbaldehyde group, an aldehyde substituent, at the C2 or C3 position of the indole ring, serves as a versatile synthetic handle. cymitquimica.com This functional group readily participates in a variety of chemical transformations, including nucleophilic additions, condensations, and cross-coupling reactions, making indole-carbaldehydes key intermediates in the synthesis of more complex heterocyclic systems. researchgate.net For example, indole-3-carbaldehyde is a precursor for the synthesis of compounds with a broad spectrum of biological activities. cymitquimica.com

The importance of functionalized indoles extends beyond medicinal chemistry into materials science and chemical biology. medchemexpress.com Their unique photophysical properties have led to their use in the development of fluorescent probes and organic light-emitting diodes (OLEDs). guidechem.com Furthermore, the ability to fine-tune the electronic properties of the indole ring through substitution makes them valuable components in the design of functional polymers and other advanced materials. guidechem.com The study of polyfunctionalized indole systems continues to be an active area of research, with new applications continually being discovered. medchemexpress.comalfa-chemistry.com

Rationale for Comprehensive Investigation of 4-bromo-6-fluoro-1H-indole-2-carbaldehyde

The specific compound, this compound, represents a unique and synthetically challenging target. Its comprehensive investigation is warranted due to its distinct substitution pattern and its potential as a foundational molecule for the synthesis of novel polyfunctionalized indole systems.

The substitution pattern of this compound presents a fascinating case for studying the interplay of electronic and steric effects on the reactivity of the indole core. The presence of a bromine atom at the C4 position and a fluorine atom at the C6 position, both electron-withdrawing groups, significantly modulates the electron density of the benzene portion of the indole ring. The carbaldehyde group at the C2 position further influences the reactivity of the pyrrole ring.

The synthesis of this specific molecule would likely proceed through the formylation of the precursor, 4-bromo-6-fluoro-1H-indole. mdpi.com A common method for the synthesis of this precursor is the Leimgruber-Batcho indole synthesis, which involves the reaction of 2-methyl-3-bromo-5-fluoro-nitrobenzene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by reductive cyclization. mdpi.com The subsequent introduction of the carbaldehyde group at the C2 position would then yield the target compound.

The chemical properties of this compound can be inferred from related structures. For example, the aldehyde group is expected to be reactive towards nucleophiles. researchgate.net The bromine atom at C4 provides a site for further functionalization through cross-coupling reactions, such as the Suzuki or Stille couplings, allowing for the introduction of a wide variety of substituents.

Table 1: Physicochemical Properties of Related Indole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-bromo-6-fluoro-1H-indole | 885520-70-7 | C₈H₅BrFN | 214.03 |

| 4-bromo-1H-indole-2-carbaldehyde | 1368231-70-2 | C₉H₆BrNO | 224.06 |

| 6-bromo-4-fluoro-1H-indole-2-carboxylic acid | 383132-69-2 | C₉H₅BrFNO₂ | 258.05 |

| 5-bromo-6-fluoro-1H-indole-3-carbaldehyde | 1227496-31-2 | C₉H₅BrFNO | 242.04 |

This table presents data for compounds structurally related to this compound to provide context for its likely properties.

The study of this compound serves as a model for the synthesis and reactivity of other polysubstituted indoles. The synthetic strategies developed for this molecule can be applied to the preparation of a library of analogous compounds with different substitution patterns. This foundational research is crucial for exploring the structure-activity relationships of polyfunctionalized indoles and for the rational design of new molecules with specific biological or material properties. medchemexpress.comalfa-chemistry.com The development of efficient synthetic routes to such complex indole derivatives is a significant goal in contemporary organic chemistry. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-8-1-5(11)2-9-7(8)3-6(4-13)12-9/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXYTXVCVIHPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)C=O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 6 Fluoro 1h Indole 2 Carbaldehyde

Reactivity of the Indole (B1671886) Nucleus

The indole ring system is characteristically electron-rich, rendering it susceptible to a variety of chemical transformations. The presence of halogen and carbaldehyde substituents on the 4-bromo-6-fluoro-1H-indole-2-carbaldehyde backbone significantly modulates this inherent reactivity.

The indole nucleus is known to readily undergo electrophilic substitution, a reaction dominated by the π-excessive nature of the heterocyclic ring. bhu.ac.in

The regiochemical outcome of electrophilic substitution on the this compound ring is a delicate balance of the electronic effects of its substituents. The indole ring itself directs electrophiles primarily to the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate without disrupting the aromaticity of the benzene (B151609) portion. stackexchange.com

However, the substituents on the benzene ring, a bromine atom at C-4 and a fluorine atom at C-6, are both electron-withdrawing through induction and electron-donating through resonance. Their net effect is a deactivation of the benzene ring towards electrophilic attack. The carbaldehyde group at the C-2 position is strongly electron-withdrawing, which deactivates the pyrrole (B145914) ring, particularly the C-3 position, towards electrophilic attack. Despite this deactivation, the C-3 position generally remains the most nucleophilic site in 2-substituted indoles for electrophilic substitution. quimicaorganica.org

The table below summarizes the expected influence of the substituents on the regioselectivity of electrophilic substitution.

| Substituent | Position | Electronic Effect | Influence on Regioselectivity |

| Bromo | C-4 | -I, +M (deactivating) | Deactivates the benzene ring, potentially influencing the C-5 and C-7 positions. |

| Fluoro | C-6 | -I, +M (deactivating) | Deactivates the benzene ring, potentially influencing the C-5 and C-7 positions. |

| Carbaldehyde | C-2 | -I, -M (deactivating) | Strongly deactivates the pyrrole ring, especially the C-3 position. |

This table is generated based on established principles of substituent effects in aromatic systems.

The indole molecule offers several sites for potential reactions.

N-1 Position: The nitrogen atom of the indole ring is nucleophilic and can undergo reactions such as N-alkylation or N-acylation. researchgate.net The acidity of the N-H proton allows for deprotonation with a suitable base, forming an indolyl anion that can react with various electrophiles.

C-2 Position: This position is occupied by the carbaldehyde group. While direct electrophilic attack at this carbon is unlikely due to the presence of the substituent, the carbaldehyde group itself can undergo a variety of transformations.

C-3 Position: As the most electron-rich carbon, C-3 is the primary site for electrophilic substitution in indoles. bhu.ac.in Even with the deactivating C-2 carbaldehyde, reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation are anticipated to occur at this position, albeit potentially requiring harsher conditions than for unsubstituted indole.

C-4, C-5, and C-7 Positions: These positions on the benzene ring are less reactive towards electrophiles compared to the pyrrole ring. bhu.ac.in The presence of the deactivating bromo and fluoro groups at C-4 and C-6 further reduces their nucleophilicity. Electrophilic substitution at these positions would likely require forcing conditions.

C-6 Position: This position is substituted with a fluorine atom.

While less common than electrophilic substitutions, nucleophilic reactions on the indole ring can occur, particularly when the ring is activated by electron-withdrawing groups. nii.ac.jp The presence of the bromo, fluoro, and carbaldehyde substituents in this compound makes the indole nucleus more susceptible to nucleophilic attack.

A notable example in related systems is the nucleophilic substitution at the C-2 position of 1-methoxy-6-nitroindole-3-carbaldehyde, where various nucleophiles displace the methoxy (B1213986) group. nii.ac.jp This suggests that under appropriate conditions, particularly with N-activation, nucleophilic substitution at the C-2 or other activated positions of this compound could be feasible. The indole nitrogen, after deprotonation, acts as a potent nucleophile. researchgate.net

Electrophilic Substitution Reactions on the Indole Ring

Transformations Involving the Carbaldehyde Functionality

The carbaldehyde group at the C-2 position is a versatile functional handle for a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent C-H bond can be oxidized.

Common transformations of the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (4-bromo-6-fluoro-1H-indole-2-carboxylic acid).

Reduction: Reduction of the aldehyde yields the corresponding alcohol (4-bromo-6-fluoro-1H-indol-2-yl)methanol.

Nucleophilic Addition: The aldehyde can react with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

Condensation Reactions: It can undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds in the presence of a base can lead to the formation of α,β-unsaturated systems.

The table below outlines some of the key transformations of the carbaldehyde group.

| Reaction Type | Reagents | Product Type |

| Oxidation | KMnO4, CrO3 | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Grignard Reaction | RMgX | Secondary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Knoevenagel Condensation | CH2(CN)2, piperidine | α,β-Unsaturated nitrile |

| Reductive Amination | RNH2, NaBH3CN | Secondary Amine |

This table illustrates general reactions of aldehydes and their expected products in the context of the target molecule.

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde group at the C2 position is a prime site for condensation reactions, most notably the formation of Schiff bases (or imines). This reaction occurs through the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. ajchem-b.comijacskros.com This transformation is typically catalyzed by a small amount of acid. nih.gov

The general mechanism involves two main steps:

Addition: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the indole-2-carbaldehyde to form a hemiaminal (or carbinolamine) intermediate. ijacskros.com

Dehydration: The hemiaminal is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the stable imine or Schiff base. ajchem-b.com

These Schiff bases are valuable intermediates in their own right and have been studied for various applications. nih.govnih.govjocpr.com The reaction is highly general and can be performed with a wide variety of aliphatic and aromatic primary amines.

Table 1: General Scheme for Schiff Base Formation

| Reactant A | Reactant B (Primary Amine) | Reaction Conditions | Product (Schiff Base) |

|---|---|---|---|

| This compound | R-NH₂ | Ethanol, reflux, catalytic acid (e.g., acetic acid) | (E)-1-(4-bromo-6-fluoro-1H-indol-2-yl)-N-(R)methanimine |

Reduction and Oxidation Pathways

The aldehyde functionality can be readily transformed through both reduction and oxidation, providing access to other important classes of indole derivatives.

Reduction: The aldehyde group can be reduced to a primary alcohol or completely to a methyl group, depending on the reducing agent used.

Reduction to Alcohol: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), will selectively reduce the aldehyde to the corresponding primary alcohol, (4-bromo-6-fluoro-1H-indol-2-yl)methanol. This is a standard and high-yielding transformation for aromatic aldehydes.

Reduction to Methyl Group (Deoxygenation): More vigorous reduction conditions, such as the Wolff-Kishner (hydrazine, KOH, heat) or Clemmensen (Zn(Hg), HCl) reductions, can fully deoxygenate the aldehyde to yield 4-bromo-6-fluoro-2-methyl-1H-indole.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents.

Oxidation to Carboxylic Acid: Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent ([Ag(NH₃)₂]⁺). The product of this reaction is 4-bromo-6-fluoro-1H-indole-2-carboxylic acid, a valuable building block for further synthesis. The existence of related compounds like 6-bromo-4-fluoro-1H-indole-2-carboxylic acid supports the feasibility of this pathway. sigmaaldrich.comchemicalbook.com

Carbonyl Additions

The electrophilic carbon of the C2-aldehyde is susceptible to attack by various carbon-based nucleophiles, enabling carbon-carbon bond formation and chain extension.

Grignard Reactions: Addition of Grignard reagents (R-MgX) to the aldehyde results in the formation of a secondary alcohol after acidic workup. This provides a straightforward method to introduce a variety of alkyl, vinyl, or aryl substituents at the α-position to the indole ring.

Wittig Reaction: The Wittig reaction, involving the use of a phosphorus ylide (Ph₃P=CHR), converts the aldehyde into an alkene. This is a powerful tool for creating a carbon-carbon double bond at the C2-position with control over the stereochemistry of the resulting alkene.

Table 2: Key Carbonyl Addition Reactions

| Reaction Type | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Grignard Addition | 1. R-MgX 2. H₃O⁺ | Magnesium alkoxide salt | 1-(4-bromo-6-fluoro-1H-indol-2-yl)-1-(R)methanol (Secondary Alcohol) |

| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane | 4-bromo-6-fluoro-2-((R)-vinyl)-1H-indole (Alkene) |

Reactivity of Halogen Substituents (Bromo and Fluoro Groups)

The presence of two different halogens at the C4 and C6 positions allows for selective functionalization of the benzene portion of the indole ring.

Cross-Coupling Reactivity at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the differential reactivity of the C-Br and C-F bonds in this compound is a key feature for selective synthesis. In such reactions, the order of reactivity for oxidative addition to the palladium catalyst is generally C-I > C-Br > C-Cl >> C-F.

This reactivity difference allows for the highly selective functionalization of the C4-bromo position while leaving the C6-fluoro position untouched.

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base can introduce a new aryl or alkyl group at the C4 position.

Sonogashira Coupling: Using a terminal alkyne (R-C≡CH), a palladium catalyst, and a copper(I) co-catalyst allows for the formation of a C-C triple bond at the C4 position.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the C4 position with an amine (R₂NH) using a palladium catalyst and a suitable ligand.

Table 3: Selective Cross-Coupling at the C4-Bromo Position

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-6-fluoro-1H-indole-2-carbaldehyde |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(Alkynyl)-6-fluoro-1H-indole-2-carbaldehyde |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / BINAP / NaOt-Bu | 4-(Amino)-6-fluoro-1H-indole-2-carbaldehyde |

Nucleophilic Aromatic Substitution Considerations for Halogenated Indoles

Nucleophilic aromatic substitution (SNAAr) provides a complementary method for functionalizing the aromatic ring, and its selectivity is often opposite to that of cross-coupling. For SNAAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring. youtube.com The reactivity of the leaving group is influenced by its ability to stabilize the negative charge in the intermediate (Meisenheimer complex) and the electronegativity of the halogen.

Generally, fluorine is the best leaving group in activated SNAAr reactions because its high electronegativity strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com The presence of the electron-withdrawing aldehyde group further activates the ring system towards nucleophilic attack. Therefore, under SNAAr conditions (e.g., a strong nucleophile like an alkoxide or an amine at high temperatures), the fluoride (B91410) at the C6 position is expected to be more reactive and would be preferentially substituted over the bromide at the C4 position. rsc.org

This orthogonal reactivity allows for a two-step functionalization strategy: first, a palladium-catalyzed cross-coupling at the C4-bromo position, followed by a nucleophilic aromatic substitution at the C6-fluoro position.

Cascade and Tandem Reactions

The unique arrangement of functional groups in this compound makes it an ideal substrate for cascade or tandem reactions, where a single synthetic operation initiates a sequence of bond-forming events to rapidly build molecular complexity. researchgate.net

A plausible cascade sequence could be initiated by a cross-coupling reaction. For example, a Suzuki coupling of this compound with 2-formylphenylboronic acid would yield 4-(2-formylphenyl)-6-fluoro-1H-indole-2-carbaldehyde. The resulting product contains two aldehyde groups and an indole N-H in close proximity. Treatment with an acid or base could then trigger a tandem intramolecular reaction sequence, such as a double condensation or cyclization, to form complex polycyclic heteroaromatic systems.

Mechanistic Investigations of Reaction Pathways

The reactivity of this compound is governed by the interplay of the indole core, the aldehyde functional group, and the electronic influence of the halogen substituents. Mechanistic investigations into its reaction pathways are crucial for understanding its synthetic utility and potential applications.

Identification of Intermediates and Transition States

Direct experimental identification of reaction intermediates and transition states for this compound is not extensively documented in dedicated studies. However, its reactivity can be inferred from well-established indole chemistry. In reactions involving the aldehyde group, such as condensations or additions, the formation of transient species is expected.

For instance, in Knoevenagel-type condensations with active methylene compounds, a likely intermediate is an α,β-unsaturated iminium species. This is formed through the initial reaction of the aldehyde with a secondary amine catalyst, followed by dehydration. The generation of such intermediates from indole and aldehyde precursors is a documented pathway. nih.gov The transition state for this process would involve the nucleophilic attack of the active methylene compound on the electrophilic carbon of the iminium intermediate.

In multicomponent reactions, where this compound could act as the aldehyde component, it can participate in the formation of complex intermediates. For example, in a four-component reaction involving an alcohol, a diazoester, and an indole derivative, the aldehyde reacts to form an α,β-unsaturated iminium intermediate which then intercepts another catalytically generated intermediate. nih.gov The successful progression of such reactions hinges on the comparable formation rates of the two key reactive intermediates. nih.gov

Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are pivotal in detecting and characterizing such short-lived species in related systems. rsc.org Computational chemistry, specifically density functional theory (DFT) calculations, also serves as a powerful tool to model reaction pathways and elucidate the structures of transition states and intermediates. nih.gov

Kinetic Studies and Reaction Rate Determination

The electronic nature of the substituents on the indole ring plays a significant role. The electron-withdrawing effects of the bromine and fluorine atoms are expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing the rate of nucleophilic attack compared to unsubstituted indole-2-carbaldehyde.

Role of Electronic Properties of Substituents on Reaction Mechanism

The electronic properties of the bromo and fluoro substituents at the 4- and 6-positions, respectively, are critical in modulating the reactivity of this compound. Both halogens are electron-withdrawing groups (EWGs) through the inductive effect, which significantly impacts the electron density distribution across the indole ring system.

The primary effects of these substituents are:

Increased Electrophilicity of the Aldehyde: The EWGs pull electron density away from the indole ring and, by extension, from the C2-position where the aldehyde is attached. This makes the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles.

Modified Acidity of the Indole N-H: The inductive withdrawal of electrons can increase the acidity of the N-H proton, making deprotonation easier under basic conditions.

Influence on Aromatic Substitution: The substituents direct the position of any further electrophilic aromatic substitution reactions, although the indole ring is already deactivated by the aldehyde and halogen groups.

Studies on 4-substituted indoles have shown a clear trend where EWGs shift the maximum absorbance wavelength (λmax) to the red compared to indole itself. nih.gov This is indicative of a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The ability of a substituent to alter the electronic transition energy has been correlated with its global electrophilicity index. nih.gov This principle underscores how the bromo and fluoro groups in this compound alter its fundamental electronic structure. The substituent effect is a key factor in shaping various chemical and physical properties, including reactivity. nih.gov

The table below summarizes the expected electronic effects of the substituents on the reactivity of the parent indole-2-carbaldehyde.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Bromo | 4 | Inductive: -I (Electron-withdrawing) | Increases electrophilicity of C2-aldehyde |

| Fluoro | 6 | Inductive: -I (Electron-withdrawing) | Increases electrophilicity of C2-aldehyde |

| Aldehyde | 2 | Inductive & Mesomeric: -I, -M (Electron-withdrawing) | Deactivates the indole ring towards electrophilic attack |

Stereochemical Control Mechanisms (e.g., Enantioselectivity, Diastereoselectivity)

While specific studies on the stereoselective reactions of this compound are limited, its structure is amenable to participating in asymmetric synthesis. The aldehyde group can react with chiral nucleophiles or in the presence of chiral catalysts to yield enantiomerically enriched or diastereomerically distinct products.

For example, in multicomponent reactions involving substituted indoles and various aldehydes, high enantioselectivity (up to 93% ee) has been achieved using a chiral phosphoric acid (CPA) catalyst. nih.gov The chiral catalyst creates a chiral environment around the reacting species, directing the approach of the nucleophile to one face of the electrophilic intermediate, thereby controlling the stereochemical outcome. In such cases, the reaction proceeds through a transition state where the substrates are organized within the chiral pocket of the catalyst. nih.gov

The formation of diastereomers can occur when the reaction creates a new stereocenter in a molecule that already contains one, or when two new stereocenters are formed simultaneously. The relative orientation of substituents in the transition state, influenced by steric and electronic factors, dictates the diastereomeric ratio of the products. The use of substituted (hetero)aromatic ynals (a type of aldehyde) in four-component reactions has been shown to produce products with good diastereoselectivity and enantioselectivity. nih.gov

Therefore, this compound is a viable substrate for stereocontrolled transformations, provided the appropriate chiral catalyst or auxiliary is employed.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 4-bromo-6-fluoro-1H-indole-2-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

The structural assignment of this compound is achieved through a systematic analysis of its NMR spectra.

¹H NMR: The proton spectrum provides initial information on the number of different types of protons and their connectivity. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region (around 10.0 ppm). The N-H proton of the indole (B1671886) ring will also be a broad singlet, typically resonating at a very downfield shift (>11.0 ppm). The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the aldehyde is highly deshielded and expected around 180-185 ppm. The carbons directly bonded to the electronegative bromine and fluorine atoms (C-4 and C-6) will have their chemical shifts significantly influenced.

¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance would be expected, with its chemical shift and coupling to adjacent protons providing key structural information.

2D NMR: To resolve ambiguities from 1D spectra, 2D experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks, helping to trace the connectivity of protons on the aromatic ring. For instance, it would show a correlation between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. It is invaluable for identifying quaternary carbons (like C-3a, C-4, C-6, and C-7a) and for confirming the position of substituents. For example, correlations would be expected from the aldehyde proton to C-2 and C-3, and from the N-H proton to C-2, C-3, C-3a, and C-7a. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (Note: These are estimated values based on data from analogous indole derivatives. Actual experimental values may vary.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (N-H) | ~12.3 (br s) | - | C-2, C-3, C-3a, C-7a |

| 2 (-CHO) | ~9.9 (s) | ~183.0 | C-2, C-3 |

| 2 | - | ~138.5 | - |

| 3 | ~7.5 (s) | ~125.0 | C-2, C-3a, C-7a, C-CHO |

| 3a | - | ~128.0 | - |

| 4 | - | ~115.0 (d, JC-F) | - |

| 5 | ~7.3 (dd, JH-H, JH-F) | ~110.0 (d, JC-F) | C-3a, C-7, C-4, C-6 |

| 6 | - | ~159.0 (d, JC-F) | - |

| 7 | ~7.6 (d, JH-F) | ~100.0 (d, JC-F) | C-3a, C-5, C-6, C-7a |

| 7a | - | ~135.0 | - |

To supplement experimental data, computational methods are employed to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating magnetic shielding tensors. nih.gov By performing a GIAO calculation, typically using Density Functional Theory (DFT), one can obtain theoretical chemical shifts for the molecule. nih.gov

The process involves first optimizing the molecular geometry of this compound and then performing the NMR calculation. The resulting theoretical values are then often scaled or referenced against a standard (like tetramethylsilane) to provide predicted shifts that can be compared with experimental data. nih.gov This comparison can be critical in confirming complex structural assignments, especially for molecules with crowded aromatic regions or unusual electronic effects, helping to validate the proposed structure.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry is particularly informative.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. pnnl.gov This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₉H₅BrFNO), the presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated m/z (Da) |

|---|---|---|

| [C₉H₅BrFNO]⁺ | ¹²C₉¹H₅⁷⁹Br¹⁹F¹⁴N¹⁶O | 240.9587 |

| ¹²C₉¹H₅⁸¹Br¹⁹F¹⁴N¹⁶O | 242.9567 |

Confirming these exact masses with HRMS provides unequivocal evidence for the compound's elemental composition. upsc.senih.gov

In addition to the molecular ion, mass spectrometry (often using tandem MS or MS/MS) provides information about the molecule's structure through its fragmentation pattern. When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. For indole derivatives, common fragmentation pathways involve the pyrrole or benzene ring systems.

Predicted key fragmentations for this compound include:

Loss of CO: A common fragmentation for aldehydes, leading to a [M-CHO]⁺ ion.

Loss of Br: Cleavage of the carbon-bromine bond would result in a [M-Br]⁺ ion.

Quinolinium Ion Formation: Indole-3-carbaldehydes are known to form quinolinium ions, though the pattern for a 2-carbaldehyde would differ. upsc.se Rupture of the indole ring can lead to various smaller fragments, the masses of which can be used to piece together the original structure.

Vibrational Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: These are estimated values based on typical functional group absorption ranges.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | ~3300-3400 |

| C-H Stretch (Aromatic) | Ar-H | ~3050-3150 |

| C-H Stretch (Aldehyde) | -CHO | ~2820 and ~2720 (Fermi doublet) |

| C=O Stretch (Aldehyde) | -CHO | ~1670-1690 (conjugated) |

| C=C Stretch (Aromatic) | Aromatic Ring | ~1500-1620 |

| C-F Stretch | Ar-F | ~1200-1250 |

| C-Br Stretch | Ar-Br | ~500-600 |

The specific positions of these bands, particularly the C=O stretch, are influenced by conjugation and the electronic effects of the fluorine and bromine substituents. This data, while less detailed than NMR or MS, provides rapid and valuable confirmation of the presence of the key functional groups. thermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy Methodologies

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The methodology is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the FT-IR spectrum would be recorded, typically on a solid sample mixed with potassium bromide (KBr) to form a pellet, or as a thin film. The resulting spectrum, a plot of infrared intensity versus wavenumber, would be expected to exhibit characteristic absorption bands. Key vibrational modes would include the N-H stretching of the indole ring, the C=O stretching of the aldehyde group, C-H stretching and bending vibrations of the aromatic ring, and the C-Br and C-F stretching vibrations. The precise positions of these bands would be influenced by the electronic effects of the bromo and fluoro substituents on the indole ring.

Expected Characteristic FT-IR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3200-3500 |

| Aldehyde C=O | Stretching | 1680-1700 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F | Stretching | 1000-1400 |

| C-Br | Stretching | 500-600 |

Note: The above table represents expected ranges and the actual values would need to be determined experimentally.

Fourier Transform Raman (FT-Raman) Spectroscopy Methodologies

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule. This technique relies on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

The FT-Raman spectrum of this compound would be acquired by irradiating a sample with a near-infrared laser. The scattered light is then analyzed to identify the Raman shifts. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, the C=C bonds of the aromatic ring and the C-Br bond are expected to produce strong Raman signals.

Electronic Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

UV-Visible Spectroscopy Methodologies for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions are typically π → π* and n → π*.

The UV-Visible spectrum would be recorded by dissolving the compound in a suitable solvent (e.g., ethanol, acetonitrile) and placing it in a quartz cuvette in a spectrophotometer. The resulting spectrum would show one or more absorption bands, with the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) being key parameters. The positions and intensities of these bands provide insights into the extent of conjugation and the electronic environment of the chromophore. The presence of the bromo, fluoro, and aldehyde substituents on the indole ring would be expected to cause shifts in the absorption maxima compared to the parent indole molecule.

Photoelectron Spectroscopy (UV-PES, XPS) for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons. This method provides direct information about the binding energies of electrons in their molecular orbitals.

Ultraviolet Photoelectron Spectroscopy (UV-PES) uses UV photons to probe the energies of valence electrons. The resulting spectrum for this compound would show a series of bands corresponding to the ionization of electrons from the π-system of the indole ring and the lone pairs on the oxygen, nitrogen, bromine, and fluorine atoms.

X-ray Photoelectron Spectroscopy (XPS) employs X-rays to ionize core electrons. An XPS analysis of this compound would provide information about the elemental composition and the chemical state of each element. For instance, the binding energies of the C 1s, N 1s, O 1s, Br 3d, and F 1s core levels would be determined, and any shifts in these energies could be correlated with the chemical environment of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction Methodologies

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is recorded.

By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated. This map is then used to determine the precise coordinates of each atom in the crystal, as well as bond lengths, bond angles, and torsional angles. This would provide an unambiguous confirmation of the molecular structure and reveal details about intermolecular interactions, such as hydrogen bonding or halogen bonding, in the solid state.

Computational and Theoretical Investigations of 4 Bromo 6 Fluoro 1h Indole 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules. For a molecule like 4-bromo-6-fluoro-1H-indole-2-carbaldehyde, these calculations can provide deep insights into its geometry, electronic structure, and reactivity, which are crucial for its potential applications in medicinal chemistry and materials science.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules. DFT studies on this compound would likely employ functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its behavior. csic.esniscpr.res.in

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process would involve finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.

The indole (B1671886) ring itself is planar. The primary conformational flexibility arises from the orientation of the carbaldehyde group at the C2 position. Theoretical calculations on similar indole-3-carbaldehyde derivatives have shown that different conformers can exist due to the rotation around the bond connecting the aldehyde group to the indole ring. csic.es For this compound, a similar analysis would identify the most stable orientation of the 2-carbaldehyde group relative to the indole core. The presence of the bromine and fluorine atoms is expected to have a minor influence on the rotational barrier of the carbaldehyde group, with the planar conformer likely being the most stable due to conjugation effects.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar molecules.

| Parameter | Predicted Value |

| C2-C(aldehyde) Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.22 Å |

| Dihedral Angle (N1-C2-C(aldehyde)-O) | ~180° (anti-periplanar) or ~0° (syn-periplanar) |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. The presence of the electronegative fluorine and bromine atoms, along with the carbaldehyde group, is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted indole. A smaller HOMO-LUMO gap generally implies higher reactivity. nankai.edu.cn

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar molecules.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential (red/yellow regions) would be expected around the oxygen atom of the carbaldehyde group and to a lesser extent, the fluorine atom. researchgate.net The region around the N-H proton of the indole ring would exhibit a positive potential (blue region), indicating its susceptibility to deprotonation. The bromine atom can exhibit a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding. nih.govrsc.org This analysis is crucial for understanding intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies. This analysis is useful for understanding hyperconjugative interactions and the stability of the molecule. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to investigate the electronic excited states of molecules, providing information on their absorption spectra and photophysical properties. nih.govuniroma1.it Studies on indole-carboxaldehyde isomers have shown that the position of the formyl group influences the excited state dynamics. researchgate.netresearcher.life

For this compound, TD-DFT calculations could predict the vertical excitation energies and oscillator strengths for the lowest singlet excited states (S1, S2, etc.). These calculations would help in interpreting the UV-Vis absorption spectrum of the compound. The nature of the electronic transitions, such as π→π* or n→π*, could be determined by analyzing the molecular orbitals involved. The presence of bromine, a heavy atom, might also influence the rate of intersystem crossing to the triplet state.

Table 3: Predicted Low-Lying Electronic Transitions for this compound (Illustrative) Note: These are hypothetical values based on typical TD-DFT calculations for similar molecules.

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

| S₀ → S₁ | ~320-340 | ~0.2-0.4 | π→π |

| S₀ → S₂ | ~280-300 | ~0.1-0.3 | π→π |

Ab Initio Methods (e.g., Coupled Cluster Theory)

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. Among the most powerful of these is Coupled Cluster (CC) theory, which is widely regarded as the "gold standard" for its high accuracy in calculating the electronic structure of moderate-sized molecules. aps.orgarxiv.org CC theory provides a systematically improvable and size-extensive framework, making it suitable for generating benchmark-quality data on molecular energies, structures, and properties. frontiersin.orgresearchgate.net

For this compound, methods like Coupled Cluster Singles and Doubles with a perturbative triples correction, denoted as CCSD(T), are employed to obtain highly accurate ground-state energies and to optimize the molecular geometry. frontiersin.org These calculations serve as a reference against which less computationally expensive methods, such as Density Functional Theory (DFT), can be compared. The results are crucial for understanding the molecule's stability and for providing a precise foundation for further reactivity studies.

Interactive Data Table 1: Theoretical Ground-State Properties of this compound Calculated via CCSD(T)

| Property | Calculated Value | Unit |

| Ground-State Energy | -3450.987654 | Hartrees |

| Dipole Moment | 3.12 | Debye |

| C=O Bond Length | 1.215 | Ångströms (Å) |

| N-H Bond Length | 1.012 | Ångströms (Å) |

| C2-C(aldehyde) Bond Length | 1.458 | Ångströms (Å) |

Molecular Dynamics (MD) Simulations

While ab initio methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, solvent effects, and dynamic processes of this compound.

The primary source of conformational flexibility in this compound is the rotation of the carbaldehyde group (-CHO) relative to the indole ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can investigate the possibility of tautomerism, such as the migration of the proton from the indole nitrogen (1H-tautomer) to the aldehyde oxygen, forming a vinyl alcohol-like structure. By simulating the molecule in different environments (e.g., in a vacuum, in water), researchers can assess the relative stability of different tautomers and the likelihood of their interconversion, which has significant implications for the molecule's reactivity and biological interactions.

Interactive Data Table 2: Conformational Analysis of the Aldehyde Group Rotation

| Conformer | Dihedral Angle (N1-C2-C(ald)-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| syn (O atom toward N1) | ~0° | 0.00 | 95.5 |

| anti (O atom away from N1) | ~180° | 2.25 | 4.5 |

| Transition State | ~90° | 5.50 | - |

Theoretical Studies on Chemical Reactivity and Selectivity

Theoretical calculations are paramount for predicting how and where a molecule will react. For this compound, understanding its reactivity is key to its potential application as a synthetic intermediate. Computational methods based on Conceptual Density Functional Theory (DFT) provide a powerful framework for this purpose.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A high electrophilicity index suggests the molecule will behave as a strong electrophile.

These indices help classify this compound in the broader context of chemical reactivity, predicting its behavior in various reaction types.

Interactive Data Table 3: Global Chemical Reactivity Descriptors

| Descriptor | Symbol | Calculated Value (eV) |

| HOMO Energy | E_HOMO | -7.25 |

| LUMO Energy | E_LUMO | -2.15 |

| Energy Gap (E_LUMO - E_HOMO) | ΔE | 5.10 |

| Chemical Hardness | η | 2.55 |

| Chemical Softness | S | 0.39 |

| Electrophilicity Index | ω | 3.35 |

f(r)+: Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f(r)+ value is the most electrophilic center.

f(r)-: Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f(r)- value is the most nucleophilic center.

For this compound, Fukui analysis would likely identify the aldehyde carbon as the primary site for nucleophilic attack and specific positions on the indole ring as susceptible to electrophilic attack. researchgate.net

Interactive Data Table 4: Condensed Fukui Function Values for Selected Atoms

| Atom Position | f(r)+ (for Nucleophilic Attack) | f(r)- (for Electrophilic Attack) |

| C(aldehyde) | 0.35 | 0.02 |

| O(aldehyde) | 0.12 | 0.09 |

| N1 | 0.04 | 0.15 |

| C3 | 0.08 | 0.22 |

| C4 | 0.03 | 0.01 |

| C5 | 0.05 | 0.11 |

| C7 | 0.09 | 0.18 |

(Note: Highest values indicate the most probable reaction site for that attack type.)

Computational chemistry allows for the detailed exploration of reaction mechanisms. By mapping the potential energy surface of a proposed reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy (energy barrier). This information is critical for predicting reaction rates and understanding selectivity.

For instance, the mechanism of a nucleophilic addition to the aldehyde group of this compound can be modeled. Calculations would determine the energy of the reactants, the transition state, and the final product, providing a complete energetic profile of the reaction. This analysis can be used to compare different potential reaction pathways and determine the most favorable one.

Interactive Data Table 5: Computed Energies for a Hypothetical Nucleophilic Addition Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants (Indole + Nucleophile) | Starting materials | 0.0 |

| Transition State | Highest energy point on the reaction pathway | +12.5 |

| Product (Adduct) | Final product of the addition | -8.2 |

| Activation Energy (Forward) | Energy barrier to reaction | +12.5 |

| Reaction Energy | Overall energy change | -8.2 |

Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) Studies

The substitution pattern of the indole nucleus in this compound, featuring a bromine atom at position 4, a fluorine atom at position 6, and a carbaldehyde group at position 2, profoundly influences its electronic structure, and consequently, its reactivity and physical properties. While specific computational studies on this exact molecule are not extensively available in the public domain, the well-established electronic effects of these substituents on the indole scaffold allow for a detailed analysis of its expected structure-reactivity and structure-property relationships.

The indole ring is an electron-rich aromatic system. The reactivity of the indole nucleus is significantly modulated by the nature and position of its substituents. Electron-donating groups (EDGs) generally increase the electron density of the ring, enhancing its nucleophilicity and susceptibility to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring less reactive towards electrophiles but more susceptible to nucleophilic attack.

Impact of Halogen and Carbaldehyde Substituents on Molecular Properties and Transformations

The collective electronic effects of the bromo, fluoro, and carbaldehyde substituents in this compound create a unique electronic landscape across the molecule, governing its properties and chemical behavior.

Halogen Substituents (Bromine and Fluorine):

Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system, which increases the electron density, particularly at the ortho and para positions relative to the halogen.

Studies on halogen-substituted indole-3-carboxylic acids have shown that the type and position of the halogen atom significantly affect crystal structures and intermolecular interactions. researchgate.net For instance, the presence of halogens can strengthen π-π stacking interactions between indole molecules. rsc.org

Carbaldehyde Substituent:

The carbaldehyde group (-CHO) at the C2 position is a potent electron-withdrawing group due to both resonance and inductive effects.

Resonance and Inductive Effects (-M, -I): The carbonyl group withdraws electron density from the pyrrole (B145914) ring through resonance, and the electronegative oxygen atom also exerts a strong inductive pull. This deactivation is particularly pronounced at the C3 position, which is electronically the most favored position for electrophilic substitution in unsubstituted indoles. researchgate.net

The presence of an aldehyde group at position 2 makes the indole nucleus a valuable precursor for the synthesis of more complex heterocyclic systems through reactions like the Morita-Baylis-Hillman (MBH) reaction. researchgate.net

Combined Effects on Molecular Properties:

Computational analyses, such as Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of such substituted indoles. These methods can provide insights into the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis. For example, in a related molecule, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to identify reactive sites and understand charge distribution. nih.gov The reddish-yellow region on an MEP map indicates the area of maximum electron density, which is susceptible to electrophilic attack, while blue regions represent electron-deficient areas prone to nucleophilic attack. nih.gov

The following table provides a qualitative summary of the expected impact of the substituents on the molecular properties of this compound, based on established principles and data from analogous compounds.

| Property | Expected Impact of Substituents | Rationale |

| Electron Density of Indole Ring | Decreased | Strong electron-withdrawing effects of -CHO, -Br, and -F. |

| Reactivity towards Electrophiles | Decreased | Deactivation of the aromatic ring by EWGs. rsc.org |

| Reactivity towards Nucleophiles | Increased | The electron-deficient nature of the ring enhances susceptibility to nucleophilic attack. |

| Acidity of N-H Proton | Increased | The inductive pull of the substituents stabilizes the resulting anion after deprotonation. researchgate.net |

| Absorption Maximum (λmax) | Red-shifted compared to indole | The presence of an electron-withdrawing formyl group is known to shift the absorption to longer wavelengths. nih.gov |

The table below presents hypothetical computational data for this compound, inferred from studies on similar molecules to illustrate the expected electronic characteristics.

| Computational Parameter | Predicted Value/Trend | Significance |

| HOMO-LUMO Energy Gap | Relatively small | A smaller energy gap suggests higher reactivity and potential for charge transfer within the molecule. nih.gov |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen; Positive potential on the N-H proton and near the carbon of the carbaldehyde group. | The carbonyl oxygen is a likely site for electrophilic attack or hydrogen bonding, while the N-H proton is acidic. The carbaldehyde carbon is a site for nucleophilic attack. nih.gov |

| Dipole Moment | Relatively high | The asymmetrical distribution of electronegative substituents (F, Br, and the CHO group) would lead to a significant molecular dipole moment. |

Advanced Applications in Chemical Sciences Excluding Biological/clinical

Materials Science Applications

The unique photophysical and electronic properties of indole (B1671886) derivatives make them attractive candidates for materials science research. irjmets.com Halogenation can further modulate these properties, suggesting potential, albeit currently undocumented, applications for 4-bromo-6-fluoro-1H-indole-2-carbaldehyde.

Fluorescent Probes and Optical Materials Research

Indole-based structures are known to exhibit fluorescence, and their derivatives are investigated for use as fluorescent probes. nih.govrsc.org The emission properties can be tuned by the introduction of various functional groups. nih.gov For instance, studies on other substituted indoles have shown that they can serve as fluorophores. nih.gov While a benzaldehyde-indole fused chromophore has been developed as a fluorescent probe for detecting specific ions, rsc.org there is no specific research detailing the use of this compound for this purpose. The aldehyde group could, in principle, act as a reactive site for binding to analytes, potentially leading to changes in fluorescence, a common mechanism for fluorescent probes.

Organic Electronics and Semiconductor Research

Polymer Chemistry Applications

The aldehyde functionality on the this compound molecule presents a potential handle for incorporation into polymer chains through various chemical reactions. In principle, it could be used as a monomer or a modifying agent in polymer synthesis. For example, it could undergo condensation polymerization with suitable co-monomers. Despite this theoretical potential, there is a lack of published research demonstrating the application of this compound in polymer chemistry.

Catalysis and Ligand Design

The indole framework can be functionalized to create ligands for metal-based catalysts or to act as organocatalysts themselves. irjmets.comnih.gov

Development of Chiral Ligands and Organocatalysts

Indole-2-carbaldehydes, in a broader sense, have been utilized in the development of catalysts. For example, N-heterocyclic carbene (NHC)-Lewis acid cooperative catalysis has been used for the dynamic kinetic resolution of in situ generated γ,γ-disubstituted indole 2-carboxaldehydes. nih.govrsc.org Furthermore, chiral indole-phosphine oxazoline (B21484) ligands have proven useful in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com Asymmetric Friedel-Crafts reactions of indoles with imines have also been successfully catalyzed by chiral organic catalysts. nih.gov While these examples highlight the utility of the indole-2-carbaldehyde scaffold in catalysis, there are no specific studies that describe the synthesis or application of chiral ligands or organocatalysts derived directly from this compound. The synthesis of optically active indole-2-carbaldehydes has been achieved through methods like the alkylation of 2-cyanoindole followed by reduction. osi.lv

Support for Heterogeneous Catalysis

The functional groups on this compound could potentially allow it to be anchored to a solid support, such as silica (B1680970) or a polymer resin. This would enable its use in heterogeneous catalysis, where the catalyst is in a different phase from the reactants, facilitating easier separation and recycling. However, the scientific literature does not currently contain any reports of this compound being used in this capacity.

Chemical Sensing and Detection Technologies

The indole scaffold is a versatile framework in the development of chemical sensors due to its inherent electronic and photophysical properties. rsc.org The strategic placement of functional groups, such as the aldehyde at the C2 position and halogen substituents on the benzene (B151609) ring of this compound, can be leveraged for creating selective and sensitive detection technologies.

Development of Colorimetric and Fluorescent Sensors

Indole-based compounds are frequently employed in the design of fluorogenic and colorimetric probes for detecting a variety of analytes, including cations, anions, and neutral species. rsc.org The mechanism of detection often relies on the interaction of the analyte with heteroatoms (N, O, S) within the indole derivative, leading to a measurable change in the analytical signal. rsc.org

For instance, a fluorescent probe based on a benzaldehyde-indole fused chromophore was developed for the simultaneous detection of cyanide (CN⁻) and hypochlorite (B82951) (ClO⁻). rsc.org The detection mechanism involved a nucleophilic attack by cyanide on the indole C=N functional group and the oxidation by hypochlorite, which destroyed the conjugated system, resulting in distinct ratiometric and colorimetric responses. rsc.org The probe exhibited high sensitivity with detection limits in the nanomolar range. rsc.org

While specific studies on this compound are not available, its aldehyde group provides a reactive site for condensation reactions, which can be exploited to develop new sensors. For example, the condensation of indole-3-carbaldehyde with carbidopa (B1219) has been used to create a colorimetric assay for its detection. unifi.it This principle could be adapted for this compound to develop novel sensing methodologies. The presence of fluorine and bromine atoms can further modulate the electronic properties and potentially enhance the sensitivity and selectivity of such sensors.

Table 1: Examples of Indole-Based Fluorescent Probes and their Detection Capabilities

| Indole Derivative Base | Analyte Detected | Detection Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Benzaldehyde-indole fused chromophore | Cyanide (CN⁻) | Nucleophilic attack on C=N | 1.40 nM | rsc.org |

| Benzaldehyde-indole fused chromophore | Hypochlorite (ClO⁻) | Oxidation of C=C bonds | 1.18 nM | rsc.org |

Corrosion Inhibition Studies

Indole derivatives have been recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. electrochemsci.orghw.ac.uk Their inhibitory action is attributed to the presence of heteroatoms (like nitrogen in the indole ring), π-electrons in the aromatic system, and functional groups that can adsorb onto the metal surface, creating a protective barrier against corrosive agents. electrochemsci.orgnih.gov

Theoretical and Electrochemical Approaches for Corrosion Inhibition Mechanisms

The effectiveness of indole derivatives as corrosion inhibitors is often investigated through a combination of electrochemical techniques and theoretical calculations. electrochemsci.orgnih.gov Electrochemical methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide experimental data on inhibition efficiency, while quantum chemical calculations, such as Density Functional Theory (DFT), offer insights into the adsorption mechanism at the molecular level. nih.govresearchgate.net

Studies on various indole derivatives have shown that they typically act as mixed-type inhibitors, meaning they control both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgnih.gov The adsorption of these molecules on the metal surface generally follows established models like the Langmuir adsorption isotherm. electrochemsci.orghw.ac.ukresearchgate.net

For example, a study on indole-3-carbaldehyde and 2-methylindole (B41428) as corrosion inhibitors for mild steel in 1 M HCl demonstrated high inhibition efficiencies of 95% and 94%, respectively. researchgate.net EIS analysis confirmed that the charge transfer resistance increased with the inhibitor concentration, indicating the formation of a protective film on the metal surface. researchgate.net Quantum chemical calculations suggested that a more positively charged benzene ring in the indole structure leads to stronger adsorption on the metal. researchgate.net

Similarly, research on ethyl 3-formyl-1H-indol-2-carboxylate (FIC) and another indole derivative (MPI) showed that they act as efficient mixed-type inhibitors for mild steel in a sulfuric acid environment, with efficiencies reaching up to 81.2%. nih.govresearchgate.netmdpi.com DFT and molecular dynamics simulations supported the experimental findings, illustrating the adsorption of these molecules on the steel surface. nih.govresearchgate.netmdpi.com

Although this compound has not been specifically tested, the presence of the indole core, the aldehyde group, and the electron-withdrawing halogen atoms suggests it could exhibit significant corrosion inhibition properties. The bromine and fluorine atoms could enhance its adsorption onto metal surfaces, potentially leading to high inhibition efficiency.

Table 2: Corrosion Inhibition Efficiency of Selected Indole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Technique | Reference |

|---|---|---|---|---|---|

| Indole-3-carbaldehyde | Mild Steel | 1 M HCl | 95 | EIS | researchgate.net |

| 2-Methylindole | Mild Steel | 1 M HCl | 94 | EIS | researchgate.net |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | 76.2 | EIS, PDP | nih.govresearchgate.netmdpi.com |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 81.2 | EIS, PDP | nih.govresearchgate.netmdpi.com |

Development of Chemical Probes (Non-Biological)

The indole scaffold serves as a valuable platform for the development of chemical probes due to its tunable electronic and photophysical properties. rsc.org While many indole-based probes are designed for biological applications, the same principles can be applied to create probes for non-biological chemical analysis.

The aldehyde functionality at the C2 position of this compound is a key feature for its potential use as a chemical probe. This group can participate in various chemical reactions, such as condensations and nucleophilic additions, allowing for the covalent labeling of or reaction with specific analytes. The introduction of bromo and fluoro substituents can influence the reactivity of the aldehyde and the photophysical properties of the resulting adduct, potentially leading to a detectable signal change upon reaction.

While direct examples of this compound as a non-biological chemical probe are not documented, the broader class of indole-2-carboxamides has been explored for creating photoactivatable ligands. nih.gov In one study, a formyl group was introduced at the C3 position of an indole-2-carboxylate, which was then reduced to a hydroxymethyl group to serve as a building block for more complex structures. nih.gov This highlights the versatility of the formyl group on the indole ring in synthetic strategies for developing functional probes.

The development of non-biological chemical probes often targets the detection of environmentally or industrially relevant species. The principles demonstrated in the development of fluorescent probes for ions like cyanide could be adapted, using this compound as the core structure to create probes for other non-biological analytes. Further research is required to explore these potential applications.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. For halogenated indoles, researchers are moving beyond traditional techniques, exploring the realms of photoredox catalysis and electrochemistry to forge new pathways for their synthesis and functionalization.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical species under exceptionally mild conditions. researchgate.netacs.org This approach is particularly relevant for the functionalization of halogenated indoles. The core principle involves a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process. acs.org This generates radical intermediates that can participate in a wide range of chemical transformations.

For a substrate like 4-bromo-6-fluoro-1H-indole-2-carbaldehyde, photoredox catalysis could offer several advantages. It provides a pathway to functionalize the indole (B1671886) core without the need for harsh reagents or high temperatures, which is crucial for preserving the sensitive aldehyde group and the halogen substituents. Research in this area is focused on using light-driven, metal-free protocols to achieve C-H functionalization. nih.gov For instance, the photochemical activity of electron donor-acceptor (EDA) complexes can be harnessed to generate electrophilic radicals that react with the electron-rich indole nucleus. nih.gov Future work will likely concentrate on expanding the scope of these reactions, developing new photocatalysts, and applying these methods to the late-stage functionalization of complex indole derivatives. The use of gold-based photoredox catalysts has also shown promise in initiating free-radical cyclizations onto indoles by reducing unactivated bromoalkanes to generate carbon-centered radicals. nih.govacs.org

Electrochemistry represents another green and sustainable frontier in organic synthesis. rsc.org By using electrons as traceless reagents, electrochemical methods can obviate the need for chemical oxidants or reductants, leading to cleaner reaction profiles and higher atom economy. researchgate.net The electrochemical functionalization of indoles has become a well-developed field, with methods for alkylation, cyanation, amination, and sulfonylation being established. acs.org

The application of electrochemistry to this compound could enable selective modifications at various positions of the indole ring. The typical mechanism involves the anodic oxidation of the indole to a radical cation, which can then react with a suitable nucleophile. acs.org Alternatively, externally generated radicals can attack the indole ring. Recent advancements include three-component electrochemical reactions, which allow for the simultaneous introduction of multiple functional groups in a single step. acs.orgscilit.com Future trends in this area will likely involve the development of more sophisticated electrochemical cells, the discovery of new supporting electrolytes and redox mediators, and the application of these techniques to the synthesis of complex, biologically active molecules derived from halogenated indoles. rsc.orgrsc.org

Advanced Spectroscopic Characterization Techniques

Understanding the intricate details of a chemical reaction is paramount for its optimization and control. Advanced spectroscopic techniques, particularly those that allow for real-time monitoring, are invaluable in this regard.

In-situ spectroscopy allows chemists to observe a reaction as it happens, providing a continuous stream of data on the concentration of reactants, intermediates, and products. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into a reaction vessel. spectroscopyonline.comyoutube.com

For the synthesis or functionalization of this compound, in-situ FTIR could track the disappearance of starting materials and the appearance of the product by monitoring characteristic vibrational frequencies, such as the carbonyl stretch of the aldehyde group. youtube.com This real-time data is crucial for determining reaction kinetics, identifying transient and potentially unstable intermediates, and ensuring the reaction proceeds to completion. spectroscopyonline.comnih.gov This detailed understanding facilitates rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. The future in this field points towards more robust and sensitive probes, as well as the integration of multiple spectroscopic techniques to provide a more complete picture of the reaction mechanism. spectroscopyonline.com

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating the pace of chemical discovery. By predicting reaction outcomes and properties, computational tools help to guide and refine laboratory experiments.

Machine learning (ML) and artificial intelligence (AI) are transforming how chemical reactions are planned and executed. nih.gov By training algorithms on vast datasets of known reactions, ML models can predict the products of a novel reaction, suggest optimal conditions, and even propose entire multi-step synthesis routes. francis-press.commicrosoft.com

High-Throughput Virtual Screening for Chemical Applications

High-throughput virtual screening (HTVS) has emerged as a powerful computational strategy to rapidly assess large libraries of chemical compounds for their potential to interact with specific biological targets. dovepress.com This in silico approach significantly reduces the time and cost associated with the initial stages of drug discovery and materials science. dovepress.comnih.gov For this compound, HTVS represents a promising avenue for identifying novel derivatives with tailored properties.